6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
The compound "6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position on the imidazo[1,2-a]pyridine core structure is expected to influence its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromine substituents, typically involves the condensation of suitable precursors such as diamines and aldehydes, followed by halogenation reactions. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions . Similarly, derivatives of imidazo[1,2-a]pyrimidine were synthesized by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, where using bromine led to the formation of 6-bromo-substituted compounds .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. In the case of the 6-bromo-imidazo[4,5-b]pyridine derivatives, the structures of some compounds were confirmed using monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can also be employed to predict the molecular properties and electronic structure of these compounds .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The bromine atom can act as a good leaving group, allowing for further functionalization through nucleophilic substitution reactions. The carboxylic acid group also provides a site for reactions such as esterification, amidation, and decarboxylation. The synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates demonstrates the potential for chemical modification of the carboxylic acid group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid derivatives are influenced by the presence of the bromine atom and the carboxylic acid group. These substituents can affect the compound's solubility, melting point, and stability. The bromine atom can increase the compound's density and molecular weight, while the carboxylic acid group can contribute to the compound's acidity and ability to form hydrogen bonds, impacting its solubility in polar solvents.
Relevant Case Studies
Several studies have explored the biological activities of imidazo[1,2-a]pyridine derivatives. For example, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were evaluated for their anti-hepatitis B virus (HBV) activity, with some compounds showing significant inhibitory effects on HBV DNA replication . Another study synthesized 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives and tested them for anti-inflammatory and analgesic activities, identifying some compounds with promising pharmacological profiles . These case studies highlight the potential of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid derivatives in the development of new therapeutic agents.
Scientific Research Applications
Application 1: Organic Syntheses and Pharmaceutical Intermediates
- Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in organic syntheses and as pharmaceutical intermediates . It seems to be particularly effective when lactams can be introduced on the 6-bromoimidazo[1,2-a]pyridine .
- Methods of Application or Experimental Procedures : The compound “1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6” was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .
- Results or Outcomes : The document does not provide specific results or outcomes for this application .
Application 2: Chemodivergent Synthesis
- Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The document does not provide specific results or outcomes for this application .
Application 3: Ligand-free Pd-catalysed Decarboxylative Arylation
- Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in a ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides .
- Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The document does not provide specific results or outcomes for this application .
Application 4: Synthesis of N-(pyridin-2-yl)amides
- Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
- Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The document does not provide specific results or outcomes for this application .
Application 5: Synthesis of 3-bromoimidazo[1,2-a]pyridines
- Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The document does not provide specific results or outcomes for this application .
Application 6: Use in Food, Drug, Pesticide or Biocidal Product
- Summary of the Application : “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid” is used in food, drug, pesticide or biocidal product .
- Methods of Application or Experimental Procedures : The document does not provide specific methods of application or experimental procedures .
- Results or Outcomes : The document does not provide specific results or outcomes for this application .
Safety And Hazards
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKJLYHPCBMDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621814 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
944896-42-8 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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